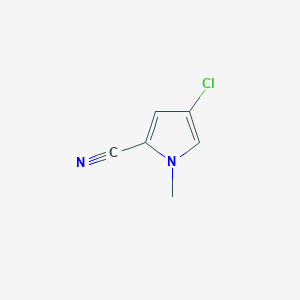

4-chloro-1-methyl-1H-pyrrole-2-carbonitrile

Description

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative featuring a nitrile group at position 2, a methyl group at the N1 position, and a chlorine atom at position 3. This compound is of interest due to its electron-withdrawing substituents (Cl and CN), which influence its electronic properties and reactivity. Pyrrole carbonitriles are versatile intermediates in medicinal chemistry and materials science, often serving as precursors for heterocyclic expansions or functional group transformations.

Properties

IUPAC Name |

4-chloro-1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIWBVBOALYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory Synthesis

A representative laboratory synthesis involves:

- Step 1: Reaction of 1-methylpyrrole with chlorosulfonyl isocyanate in an inert solvent such as dichloromethane. This step forms an intermediate that contains the necessary functional groups for further transformation.

- Step 2: Treatment of the intermediate with an organic base (e.g., N,N-dialkylformamide or other amines) to induce rearrangement and formation of the nitrile group at the 2-position.

- Step 3: Chlorination at the 4-position can be achieved via electrophilic substitution using reagents like N-chlorosuccinimide or through Sandmeyer-type reactions starting from amino precursors.

Reaction conditions are typically controlled at room temperature or slightly below (0–5°C) during sensitive steps such as nitration or chlorination to minimize side reactions. An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or hydrolysis.

Industrial Synthesis

Industrial production adapts these laboratory methods for scale-up:

- Use of continuous flow reactors to enhance reaction control, heat transfer, and mixing.

- Optimization of reagent stoichiometry, solvent choice, and temperature profiles to maximize yield and purity.

- Implementation of advanced purification methods such as column chromatography on silica gel and recrystallization from ethanol-water mixtures.

Example Synthetic Scheme (Simplified)

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Methylpyrrole + chlorosulfonyl isocyanate, DCM, r.t. | Intermediate sulfonyl derivative | ~60-70 | Stir overnight, inert atmosphere |

| 2 | Intermediate + N,N-dialkylformamide + base | 4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile | Moderate | Base induces nitrile formation |

| 3 | Chlorination (if not introduced earlier) | Final chlorinated pyrrole carbonitrile | High | Using N-chlorosuccinimide or Sandmeyer |

Analytical Confirmation and Purification

-

- ^1H NMR shows characteristic pyrrole protons with chemical shifts influenced by the electronegative chlorine and nitrile groups (e.g., singlet near δ 6.8–7.2 ppm).

- ^13C NMR confirms the nitrile carbon (~115-120 ppm) and chlorinated carbons.

-

- Sharp absorption near 2220 cm⁻¹ confirms the nitrile (C≡N) stretch.

- Pyrrole ring vibrations appear near 1600 cm⁻¹.

-

- Column chromatography using silica gel with hexane/ethyl acetate gradients effectively separates the product from impurities.

- Recrystallization from ethanol-water mixtures improves purity and crystalline quality.

Reaction Types and Chemical Behavior

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various transformations:

| Reaction Type | Reagents/Conditions | Products/Outcomes |

|---|---|---|

| Substitution | Amines or thiols + base | Substituted pyrrole derivatives |

| Reduction | Lithium aluminum hydride or catalytic hydrogenation | 4-Chloro-1-methyl-1H-pyrrole-2-amine |

| Oxidation | Potassium permanganate or chromium trioxide | Pyrrole-2-carboxylic acid derivatives |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 1-Methylpyrrole, chlorosulfonyl isocyanate, bases |

| Solvents | Dichloromethane, ethanol, water |

| Temperature range | 0–25°C (critical steps at 0–5°C) |

| Reaction time | Overnight stirring (12–24 hours) |

| Purification | Silica gel chromatography, recrystallization |

| Yield (typical) | Moderate to high (60–85%) |

| Analytical methods | NMR, IR, TLC, HPLC |

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions:

-

Amination : Reacts with primary/secondary amines (e.g., methylamine) in dichloromethane with triethylamine as a base, yielding 4-amino derivatives .

-

Thiolation : Substitution with thiols (e.g., benzyl mercaptan) produces 4-thioether analogs, useful in agrochemical intermediates.

Key Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | Methylamine, Et₃N | DCM | 25°C | 72% |

| Thiolation | Benzyl mercaptan, K₂CO₃ | THF | 60°C | 65% |

Oxidation Reactions

The pyrrole ring is susceptible to oxidation:

-

Dione Formation : Treatment with KMnO₄ in acidic conditions oxidizes the ring to pyrrole-2,3-dione .

-

Nitrile Oxidation : Rare under mild conditions; strong oxidants like H₂O₂/Fe³⁺ convert the nitrile to a carboxylic acid.

Example Protocol :

-

Oxidation to Dione :

Reduction Reactions

The nitrile group is reduced to primary amines or imines:

-

LiAlH₄ Reduction : Produces 2-aminomethyl derivatives (e.g., 4-chloro-1-methyl-1H-pyrrole-2-amine) .

-

Catalytic Hydrogenation : Pd/C in ethanol under H₂ gas selectively reduces nitriles without affecting the chlorine.

Mechanistic Insight :

The nitrile’s electron-withdrawing effect stabilizes intermediates during reduction. LiAlH₄ forms a tetrahedral intermediate, while catalytic hydrogenation proceeds via adsorption on Pd surfaces.

Cycloaddition Reactions

The nitrile participates in [3+2] cycloadditions:

-

With Azides : Forms tetrazolo-pyrrole hybrids under Cu(I) catalysis, relevant to pharmaceutical scaffolds.

Data :

| Substrate | Azide | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Chloro-1-methyl | Benzyl azide | CuI | Tetrazolo-pyrrole | 81% |

Mechanistic and Electronic Considerations

-

Chlorine’s Role : The electron-withdrawing chlorine directs electrophilic substitution to the 5-position and stabilizes transition states via resonance .

-

Nitrile Reactivity : Acts as a meta-director, polarizing the ring and enhancing susceptibility to nucleophilic attack.

Synthetic Case Study

A 2021 ACS Omega protocol illustrates chlorination and functionalization:

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula . It is a derivative of pyrrole, which is a five-membered aromatic heterocyclic compound containing one nitrogen atom. The presence of a chlorine atom and a carbonitrile group at specific positions on the pyrrole ring contributes to its unique chemical properties and reactivity.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile has various applications, including serving as a building block in the synthesis of pharmaceuticals.

Synthesis: The synthesis of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. A common laboratory synthesis involves the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate followed by treatment with a base, yielding the desired product in moderate yields.

Biological Activities: Research indicates that compounds related to 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile exhibit significant biological activities. Studies on the interaction of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile with biological systems have shown that it can interact with specific receptors and enzymes, influencing their activity. For example, modifications to its structure can alter its affinity for targets like nuclear hormone receptors, which is critical in drug design.

Related Compounds: Several compounds share structural similarities with 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile.

Pyrrole Derivatives

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis methods, and spectral data of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile with related pyrrole derivatives:

Key Observations:

- Nitrile Position : The nitrile group at position 2 (as in the target compound) vs. position 3 (e.g., ) alters electronic distribution and reactivity. Nitriles at position 2 are more electron-deficient due to proximity to the electron-withdrawing Cl and methyl groups.

- Substituent Effects :

- Chloro Group : Chlorine at position 4 (target) vs. position 5 ( ) directs electrophilic substitution differently. In the target compound, Cl at position 4 may deactivate the ring for further substitution.

- N1 Substituents : Methyl (target) vs. methoxymethoxy ( ) or benzyl ( ) groups influence steric bulk and solubility. Methyl provides minimal steric hindrance, favoring reactions at position 3 or 4.

Spectroscopic and Reactivity Trends

- IR Spectroscopy : Nitrile stretches in pyrrole derivatives typically appear at 2200–2225 cm⁻¹ (e.g., 2217–2221 cm⁻¹ in ). The target compound’s nitrile is expected near 2220 cm⁻¹, consistent with electron-withdrawing substituents.

- NMR Trends : Aromatic protons in chlorinated pyrroles (e.g., ) show downfield shifts due to Cl’s electronegativity. For the target compound, the methyl group at N1 would shield adjacent protons.

Biological Activity

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile (C5H3ClN2) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is characterized by the presence of a chlorine atom and a carbonitrile group on the pyrrole ring, which significantly influence its reactivity and biological properties. The synthesis of this compound can be achieved through various methods, including the reaction of 1-methylpyrrole with chlorosulfonyl isocyanate followed by treatment with a base, yielding moderate yields.

Antimicrobial Activity

Research indicates that 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, demonstrating significant antibacterial activity .

Table 1: Antimicrobial Activity of 4-Chloro-1-methyl-1H-pyrrole-2-carbonitrile

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit tumor growth by interacting with specific proteins involved in cancer cell survival, such as Bcl-2 and Bcl-xL. These interactions can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Case Study: Bcl-2/Bcl-xL Inhibition

In a study focusing on the modification of pyrrole core structures, derivatives of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile were synthesized and evaluated for their binding affinities to Bcl-2 and Bcl-xL proteins. The most potent derivatives exhibited Ki values of less than 1 nM and IC50 values ranging from 1 to 2 nM in small-cell lung cancer cell lines . This highlights the compound's potential as a therapeutic agent in oncology.

The biological activity of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carbonitrile group enhances its ability to form hydrogen bonds with target molecules, modulating their activity and leading to therapeutic effects.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile, which may provide insights into its biological activity:

Table 2: Structural Comparisons

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpyrrole | C5H6N | Lacks chlorine; used in similar applications. |

| 4-Bromo-1-methylpyrrole | C5H6BrN | Bromine instead of chlorine; different reactivity. |

| 3-Chloro-1-methylpyrrole | C5H6ClN | Chlorine at position 3; alternative synthetic routes. |

These comparisons illustrate how modifications to the pyrrole structure can influence biological activity, suggesting pathways for further research.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrrole-carbonitrile derivatives often involves cyclization or substitution reactions. For example, derivatives like ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are synthesized via coupling reactions using acyl chlorides and pyrrole precursors under anhydrous conditions . To optimize yields:

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., dichloromethane to acetonitrile) to improve intermediate stability.

- AI-driven retrosynthesis tools (e.g., Template_relevance models) can predict feasible one-step pathways by analyzing databases like Reaxys or Pistachio, prioritizing routes with minimal side products .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and pyrrole ring vibrations (C–N/C–C) at 1500–1600 cm⁻¹ .

- NMR : Use -NMR to confirm methyl group integration (δ ~3.0–3.5 ppm) and aromatic proton environments (δ ~6.5–7.5 ppm for pyrrole protons). -NMR resolves nitrile carbons (δ ~115–120 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What crystallographic methods are suitable for determining its solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX software for structure refinement:

- Example parameters for related compounds: Monoclinic space group , , , and .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on the chloro-substitution site’s electrophilicity (LUMO localization).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Compare with experimental kinetic data to validate models .

Q. What strategies resolve contradictions between theoretical predictions and experimental spectroscopic data?

Methodological Answer:

- Error Analysis : Cross-check computational settings (e.g., basis sets like 6-31G* vs. def2-TZVP) and solvent models (PCM vs. SMD).

- Experimental Validation :

Q. How can researchers address challenges in crystallizing this compound for SCXRD?

Methodological Answer:

- Crystallization Techniques :

- Slow evaporation in mixed solvents (e.g., ethanol/water) promotes nucleation.

- Seeding with isostructural compounds (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile) improves crystal quality .

- Handling Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For high mosaicity, integrate data with HKL-3000 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.